3-(2,4,6-Trifluorobenzyl)azetidine
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Overview
Description
3-[(2,4,6-trifluorophenyl)methyl]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-trifluorophenyl)methyl]azetidine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-trifluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,4,6-trifluorophenyl)methyl]azetidine has several scientific research applications:
Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2,4,6-trifluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trifluorophenylmethanamine
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
- S-[(2,3,6-trifluorophenyl)methyl] ethanethioate
Uniqueness
3-[(2,4,6-trifluorophenyl)methyl]azetidine is unique due to the combination of the azetidine ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[(2,4,6-trifluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-7-2-9(12)8(10(13)3-7)1-6-4-14-5-6/h2-3,6,14H,1,4-5H2 |
InChI Key |
BARZIAFBUQIZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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